Dimethylsilanediol
Description
Dimethylsilanediol (DMSD), with the molecular formula C₂H₈O₂Si and a molecular weight of 92.17 g/mol, is a bifunctional organosilicon compound characterized by two hydroxyl (-OH) and two methyl (-CH₃) groups bonded to a central silicon atom . It is a hydrolysis product of polydimethylsiloxane (PDMS), a widely used silicone polymer, and serves as a critical intermediate in the synthesis of silicone oligomers and polymers .
DMSD exhibits partial ionization in its Si-O and O-H bonds due to electronegativity differences (Si: 1.90; O: 3.44), rendering it reactive in nucleophilic and electrophilic reactions, particularly in amine-catalyzed polymerizations . Environmental studies highlight its role as a mobile degradation product of PDMS in soils, with volatilization and sorption behaviors dependent on soil texture and moisture . Toxicological data indicate a lowest-observed-adverse-effect level (LOAEL) of 250 mg/kg/day in rats, primarily associated with hepatic effects .
Structure
3D Structure
Properties
IUPAC Name |
dihydroxy(dimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8O2Si/c1-5(2,3)4/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLIHDJZGPCUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31900-57-9, 31692-79-2, Array | |
| Record name | Poly(dimethylsilanediol) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31900-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxy-terminated poly(dimethylsiloxane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethylsilanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2061434 | |
| Record name | Dimethylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1066-42-8, 31692-79-2 | |
| Record name | Dimethylsilanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylsilanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediol, 1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dimethylsilanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylsilanediol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Poly[oxy(dimethylsilylene)], α-hydro-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.433 | |
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| Record name | DIMETHYLSILANEDIOL | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Dimethylsilanediol can be synthesized through various methods. One common synthetic route involves the hydrolysis of dimethylalkoxy- and dimethylchlorosilanes . In 1953, Hyde synthesized this compound by a condensation reaction between dimethyldiethoxysilane and water . This compound is highly sensitive to the catalytic effects of trace acids or bases, which can cause dehydration and polymerization .
Chemical Reactions Analysis
Condensation/Dehydration to Siloxanes
DMSD undergoes condensation reactions to form siloxane polymers, a process critical in silicone production.
Mechanism :
-
Catalyzed Dehydration : Acid or base catalysts facilitate the elimination of water between two DMSD molecules, forming Si-O-Si bonds.
-
Product Formation : Linear or cyclic siloxanes (e.g., hexamethyldisiloxane) are generated depending on reaction conditions.
Experimental Conditions :
| Catalyst | Temperature | Product Type | Key Findings |
|---|---|---|---|
| H₂SO₄ | 80–100°C | Cyclic (D3–D5) | Cyclic siloxanes dominate under acidic conditions . |
| NaOH | 25–50°C | Linear (L2–L5) | Linear polymers with narrow polydispersity (1.1–1.3). |
Applications :
Reaction with Metals/Metal Hydrides
DMSD reacts with alkali metals (e.g., Na, K) or their hydrides to form silanolates.
Mechanism :
Key Findings :
-
Silanolates act as initiators for ring-opening polymerization of cyclic siloxanes (e.g., D4).
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Products exhibit high molecular weight (10³–10⁶ g/mol) and low polydispersity (1.05–1.2).
Hydrolysis of Precursors
DMSD is synthesized via hydrolysis of chlorosilanes or alkoxysilanes.
Primary Reaction :
Conditions :
-
Base (e.g., triethylamine) neutralizes HCl, driving the reaction to completion .
-
Methanol is a byproduct in alkoxysilane hydrolysis (e.g., dimethoxydimethylsilane) .
Yield : >95% under optimized conditions .
Environmental Degradation Pathways
DMSD originates from the degradation of volatile methyl siloxanes (VMS) in atmospheric or aqueous environments.
Mechanisms :
-
Hydroxyl Radical Oxidation :
-
Acid/Base Hydrolysis :
Environmental Fate :
-
Volatilization : Minimal from wet soil (partition coefficient L/kg) .
-
Soil Mobility : Upward migration in drying soil columns, with no cyclosiloxane formation .
Surface Modification Reactions
DMSD reacts with hydroxylated surfaces (e.g., SiO₂) to create hydrophobic coatings.
Reaction :
Applications :
Comparative Reactivity with Similar Compounds
Scientific Research Applications
Environmental Applications
1.1 Biodegradation Studies
DMSD is a significant hydrolysis product of polydimethylsiloxane (PDMS) in soil systems. Research has shown that DMSD plays a crucial role in the degradation process of silicone compounds in terrestrial environments. A study indicated that DMSD is the primary product formed when PDMS undergoes hydrolysis, highlighting its potential impact on soil health and microbial activity .
Table 1: Biodegradation Rates of DMSD in Soil
1.2 Water Quality Monitoring
DMSD has been identified as a contaminant in the water processing systems aboard the International Space Station (ISS). Its presence in humidity condensate poses challenges for water purification systems, necessitating research into effective removal methods. Studies suggest that reducing the precursor volatile methyl siloxanes (VMS) can significantly decrease DMSD concentrations, improving water quality on the ISS .
Material Science Applications
2.1 Surface Modification
DMSD is utilized for hydrophobization of various surfaces, particularly oxidized silicon. This application enhances the water-repellent properties of materials, making them suitable for use in coatings and adhesives. Research indicates that treating surfaces with DMSD results in improved performance characteristics, such as increased durability and resistance to moisture .
Table 2: Surface Properties Before and After DMSD Treatment
| Material Type | Contact Angle (°) Before | Contact Angle (°) After |
|---|---|---|
| Oxidized Silicon | 30 | 110 |
| Glass | 25 | 100 |
Personal Care Products
3.1 Emission Sources on ISS
Personal hygiene products used by astronauts have been identified as significant sources of DMSD emissions within the ISS environment. A comprehensive study estimated that personal care products contribute substantially to the total organic carbon levels detected in ISS water systems. The findings emphasize the need for alternative formulations that minimize VMS content to mitigate DMSD generation .
3.2 Alternatives to Conventional Products
Research is ongoing to identify siloxane-free alternatives for personal care products that can reduce DMSD emissions. These alternatives are being assessed for their acceptability among astronauts, aiming to improve both personal hygiene and environmental conditions aboard the ISS .
Case Studies
Case Study 1: Impact of Personal Care Products on ISS Water Quality
A detailed analysis conducted by NASA revealed that personal hygiene products were responsible for approximately 70 kg/year of additional resupply mass due to DMSD contamination in water processing systems. The study recommended implementing charcoal filters and evaluating siloxane-free products to enhance water quality management aboard the ISS .
Case Study 2: Biodegradation of Silicones in Soil
Research published in environmental journals demonstrated that DMSD significantly contributes to the biodegradation of silicones in soil ecosystems. The study highlighted how microbial communities adapt to utilize DMSD as a carbon source, thereby influencing soil health and nutrient cycling .
Mechanism of Action
The mechanism of action of dimethylsilanediol involves hydrolysis, where the SiH bond is hydrolyzed to form this compound. This process is pH-dependent and occurs most rapidly under alkaline conditions. The compound can also undergo intermolecular polymerization, forming siloxane and water through the transfer of hydrogen in the Si-OH group .
Comparison with Similar Compounds
Table 1: Key Properties of DMSD and Related Silanols
Key Observations:
- DMSD’s bifunctional -OH groups enable rapid condensation into polysiloxanes, whereas trimethylsilanol (monofunctional) resists polymerization .
- Larger siloxanediols (e.g., tetramethyldisiloxane-1,3-diol) hydrolyze to DMSD in water, establishing DMSD as the dominant equilibrium species in dilute solutions .
- Methylphenylsilanediol, with aromatic substituents, exhibits reduced volatility compared to DMSD, influencing its environmental persistence .
Environmental Behavior
Table 2: Environmental Fate Parameters
Key Observations:
- DMSD’s low Kd in wet soil indicates higher mobility compared to PDMS, which is immobile due to strong soil binding .
- Volatilization rates for DMSD vary with soil texture, peaking in sandy soils (7.7%/week) .
- DMSD, trimethylsilanol, and tetramethylsilane exhibit similar atmospheric degradation rates via OH radical reactions (~8 × 10⁻¹³ cm³/molecule/s), suggesting comparable atmospheric lifetimes .
Table 3: Toxicological and Functional Comparisons
Key Observations:
- DMSD’s derivatives, such as this compound salicylate, are utilized in cosmetics for their anti-inflammatory and nail-strengthening properties .
Stability and Analytical Challenges
- Stability: DMSD dominates hydrolytic equilibria in aqueous systems, whereas higher siloxanediols (e.g., tetramethyldisiloxane-1,3-diol) revert to DMSD over time .
- Analytical Issues: GC-MS analysis of DMSD is complicated by co-elution with other siloxanes (e.g., L2 compounds), necessitating rigorous derivatization or alternative methods .
Biological Activity
Dimethylsilanediol (DMSD) is a silanol compound that has garnered attention for its biological activity, particularly in biodegradation processes and potential antimicrobial properties. This article synthesizes current research findings, including biodegradation studies, antimicrobial activity, and case studies, to provide a comprehensive overview of the biological activity associated with DMSD.
1. Biodegradation of this compound
Research has demonstrated that DMSD is biodegradable in various soil environments. A study investigated the biodegradation potential of [^14C]DMSD, revealing that it is effectively broken down in all tested soils. The presence of 2-propanol as a carbon source enhanced the production of carbon dioxide during the degradation process, indicating that certain conditions can optimize biodegradation rates .
Key Findings:
- Microbial Involvement: Two microorganisms, Fusarium oxysporum and an Arthrobacter species, were isolated from soil samples and shown to cometabolize DMSD into carbon dioxide in liquid culture. This suggests a significant role for specific microbes in the degradation of silanol compounds .
- Biodegradation Mechanism: The hydrolysis of polydimethylsiloxane in soil leads to the formation of DMSD, which can then undergo further microbial degradation. This process highlights the potential for DMSD to be utilized as a carbon source by certain soil microbes .
2. Antimicrobial Activity
Recent studies have identified silanols, including DMSD, as a novel class of antimicrobial agents. Their unique chemical properties contribute to enhanced antimicrobial effects compared to traditional organic compounds.
Mechanism of Action:
- Silanols exhibit greater hydrophobicity and acidity than their organic counterparts, which may enhance their interaction with microbial membranes and lead to increased antimicrobial efficacy .
- Antimicrobial tests have shown that higher concentrations of silanols result in improved activity against a range of microorganisms, although the exact mechanisms remain under investigation .
Table 1: Antimicrobial Efficacy of Silanols
| Concentration (mg/mL) | Organism Tested | Minimum Lethal Concentration (MLC) |
|---|---|---|
| 0.5 | E. coli | 0.2 |
| 1.0 | S. aureus | 0.5 |
| 2.0 | Pseudomonas aeruginosa | 1.0 |
3. Environmental Impact and Toxicity
The environmental fate of DMSD has been studied extensively, particularly concerning its persistence and potential toxicity. While DMSD is not considered persistent in soil due to its biodegradability, its degradation products can accumulate in sediment under specific conditions .
Toxicological Studies:
- Research indicates that DMSD may exhibit hematotoxicity and hepatotoxicity as significant endpoints for toxicity assessment .
- The compound's potential effects on aquatic organisms have been evaluated, showing low toxicity levels despite its presence in some environmental samples .
4. Case Studies
Several case studies have explored the practical applications of DMSD in various fields:
- Biodegradable Stent Materials: A study on biodegradable stent materials highlighted how incorporating silanol compounds could reduce inflammatory responses in vivo while maintaining effective drug delivery systems .
- Marine Applications: The antifouling properties of silicone elastomers suggest that DMSD could be beneficial in marine environments by preventing microbial colonization on surfaces .
Q & A
Q. What methodological approaches are used to detect dimethylsilanediol in aqueous systems, and what are their limitations?
Gas chromatography/mass spectrometry (GC/MS) is the primary method for identifying this compound in water samples. However, calibration requires synthesized standards, which may lack traceability, leading to estimated concentrations (e.g., 4.7–8.2 mg/L in ISS potable water) . For improved accuracy, liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS) has been validated for trace-level detection in environmental matrices (e.g., soil, biosolids) . Researchers should account for matrix effects and validate methods using isotopically labeled internal standards.
Q. How is this compound synthesized, and what factors influence its stability?
this compound forms via hydrolysis of siloxanes (e.g., 1,1,3,3-tetramethyldisiloxane) in water, producing dimethylsilanol intermediates and hydrogen gas . Stability is solvent-dependent: in dioxane, polycondensation proceeds irreversibly, while methanol equilibria favor siloxane reformation . Storage under anhydrous conditions at low temperatures (-20°C) minimizes premature condensation.
Q. What are the known health risks of this compound exposure in closed-loop systems?
Toxicity studies indicate an interim spacecraft water exposure guideline (SWEG) of 25 mg/L, with ISS in-flight levels (≤8.2 mg/L) posing no immediate crew risk . Inhalation toxicity thresholds derive from developmental studies in rodents, suggesting a safe airborne concentration of 8750 μg/m³ for adults . Risk assessments should prioritize chronic exposure effects and synergistic interactions with other habitat contaminants.
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations improve understanding of this compound interactions in biological systems?
MD simulations using force fields like Glycam (for polysaccharides) and modified GAFF parameters (for this compound) enable study of hydrogen-bonding dynamics and conformational changes in aqueous solutions. For example, simulations of hyaluronic acid-dimethylsilanediol systems revealed altered hydration shells and energy landscapes, critical for predicting biocompatibility . Key steps include:
- Parameterizing Si-O bonds via DFT calculations (B3LYP functional).
- Validating electrostatic potentials using RESP charges (HF/6-31G* level).
- Analyzing radial distribution functions to quantify solvent interactions .
Q. What kinetic models describe the acid/base-catalyzed polycondensation of this compound?
The reaction follows a two-step mechanism:
- Step 1: Rapid condensation of monomeric this compound (second-order kinetics in dioxane).
- Step 2: Slower oligomerization due to reduced OH-group reactivity in siloxane intermediates . Catalytic activity depends on solvent polarity and water content. Acid catalysts (e.g., H₂SO₄) in methanol accelerate initial rates but shift equilibria toward cyclic products (8–12-membered rings). Rate constants should be derived via Fischer titration of silanol and water concentrations over time.
Q. How can contradictory TOC (total organic carbon) accountability data be resolved in this compound-rich systems?
Discrepancies arise from non-traceable standards and matrix interferences. For ISS potable water, this compound accounted for 98–111% of TOC, but uncertainties persist due to uncalibrated GC/MS peaks . Mitigation strategies include:
Q. What advanced analytical techniques enhance this compound quantification in complex environmental samples?
High-resolution LC-MS/MS with electrospray ionization (ESI) achieves detection limits of 0.1 μg/L by targeting fragment ions (e.g., m/z 97 → 79) . For volatile derivatives, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS improves sensitivity in biological fluids . Method optimization requires:
- pH adjustment to stabilize silanol groups.
- Derivatization with trimethylsilyl agents to reduce polarity.
Q. How do solvent and catalyst choices influence this compound polycondensation product distributions?
In dioxane, acid catalysts (HCl) yield predominantly linear polysiloxanes, while basic conditions (NaOH) favor cyclics (e.g., D₄–D₆ rings) . Methanol solvents promote equilibria between condensation and hydrolysis, necessitating kinetic trapping via rapid solvent removal. Advanced characterization techniques (e.g., MALDI-TOF) are recommended for resolving oligomer distributions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
